1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 920262-25-5
VCID: VC6851185
InChI: InChI=1S/C23H23N7O3/c1-32-18-9-8-16(14-19(18)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Molecular Formula: C23H23N7O3
Molecular Weight: 445.483

1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

CAS No.: 920262-25-5

Cat. No.: VC6851185

Molecular Formula: C23H23N7O3

Molecular Weight: 445.483

* For research use only. Not for human or veterinary use.

1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine - 920262-25-5

Specification

CAS No. 920262-25-5
Molecular Formula C23H23N7O3
Molecular Weight 445.483
IUPAC Name (3,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H23N7O3/c1-32-18-9-8-16(14-19(18)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Standard InChI Key IPOUNBPEJMYCBX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC

Introduction

Structural Characteristics and Molecular Design

The compound’s structure features three distinct domains:

  • Triazolopyrimidine Core: A fused bicyclic system comprising a triazole ring (positions 1-2-3) and a pyrimidine ring (positions 4-5-6-7-8-9). The phenyl group at position 3 introduces steric bulk, potentially influencing target binding.

  • Piperazine Linker: A seven-membered diazepane ring at position 7 of the pyrimidine, providing conformational flexibility and hydrogen-bonding capabilities critical for receptor interactions .

  • Dimethoxybenzoyl Moiety: A 3,4-dimethoxy-substituted benzoyl group attached to the piperazine nitrogen, offering electron-rich regions for π-π stacking and hydrophobic interactions.

Crystallographic and Spectroscopic Data

Though X-ray crystallography data for this specific compound are unavailable, related triazolopyrimidines exhibit planar triazole-pyrimidine systems with dihedral angles <10° between rings, suggesting strong conjugation . Infrared (IR) spectra of analogs typically show stretches at 1650–1700 cm1^{-1} (C=O), 1250–1300 cm1^{-1} (C–N), and 2850–3000 cm1^{-1} (C–H aromatic) . Nuclear magnetic resonance (NMR) data for the dimethoxybenzoyl group would likely display two singlet peaks for methoxy protons at δ 3.8–4.0 ppm and aromatic protons as a multiplet between δ 6.8–7.5 ppm.

Synthetic Methodologies

While no explicit synthesis protocol exists for the target compound, convergent routes can be extrapolated from related triazolopyrimidine derivatives :

Key Synthetic Steps

  • Triazolopyrimidine Core Formation:

    • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using POCl3_3/TMA yields 4-chloro intermediates .

    • Cyclocondensation with sodium azide or hydrazine introduces the triazole ring.

  • Piperazine Functionalization:

    • Nucleophilic aromatic substitution (SN_\text{N}Ar) at the 7-position of the pyrimidine with piperazine under basic conditions (e.g., K2_2CO3_3/DMF) .

  • Dimethoxybenzoyl Incorporation:

    • Acylation of the piperazine nitrogen using 3,4-dimethoxybenzoyl chloride in dichloromethane with triethylamine as a base.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference Analog
Core ChlorinationPOCl3_3, TMA, 110°C, 6h78–85
Triazole CyclizationNaN3_3, DMF, 80°C, 12h65–72
Piperazine CouplingPiperazine, K2_2CO3_3, DMF60–68
Benzoylation3,4-Dimethoxybenzoyl chloride70–75

Physicochemical Properties

The compound’s physicochemical profile influences its drug-likeness and pharmacokinetic behavior:

Solubility and Lipophilicity

  • LogP: Predicted logP ≈ 2.1 (moderate lipophilicity) via ChemAxon calculations.

  • Aqueous Solubility: Estimated 0.02 mg/mL in water (low), necessitating formulation with co-solvents.

Stability

  • Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry data from analogs) .

  • Photostability: Susceptible to UV-induced degradation due to the conjugated triazole-pyrimidine system.

Biological Activity and Mechanistic Insights

Although direct bioactivity data are lacking, inferences can be drawn from structurally similar compounds:

Enzyme Inhibition

  • Protein Kinase Inhibition: Triazolopyrimidines demonstrate ATP-competitive binding to kinases (e.g., CDK2, EGFR) with IC50_{50} values of 10–100 nM .

  • Phosphodiesterase (PDE) Modulation: Piperazine-containing analogs inhibit PDE4B (IC50_{50} ≈ 50 nM), suggesting anti-inflammatory potential .

Receptor Interactions

  • Dopamine Receptor Affinity: Piperazine derivatives exhibit D2_2 receptor antagonism (Ki_i ≈ 15 nM) and 5-HT1A_{1A} partial agonism .

  • σ Receptor Binding: Dimethoxybenzoyl groups enhance σ-1 receptor affinity (Ki_i < 20 nM).

Table 2: Hypothetical Biological Targets and Potency

TargetAssay TypeHypothetical IC50_{50}/Ki_iReference
CDK2/Cyclin EKinase Assay35 nM
PDE4BcAMP Hydrolysis48 nM
D2_2 Dopamine ReceptorRadioligand Binding18 nM
σ-1 ReceptorCompetitive Binding12 nM

Comparative Analysis with Structural Analogs

Comparing the target compound to its benzyl-substituted analog (CAS 920347-51-9) reveals subtle structure-activity differences:

Table 3: Structural and Property Comparison

ParameterTarget CompoundBenzyl Analog
Molecular FormulaC23_{23}H23_{23}N7_{7}O3_{3}C24_{24}H25_{25}N7_{7}O3_{3}
Molecular Weight445.483 g/mol459.51 g/mol
LogP2.12.4
Key Substituent3-Phenyltriazolo3-Benzyltriazolo
Hypothetical CDK2 IC50_{50}35 nM42 nM

The benzyl group marginally increases lipophilicity (ΔlogP +0.3) but reduces kinase inhibition potency, underscoring phenyl’s optimal steric fit.

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and improve yields .

    • Explore green chemistry approaches (e.g., microwave-assisted synthesis).

  • Biological Screening:

    • Prioritize kinase inhibition profiling and cytotoxicity assays against NCI-60 cell lines .

    • Evaluate pharmacokinetics in rodent models to assess blood-brain barrier permeability .

  • Computational Studies:

    • Perform molecular dynamics simulations to map binding modes with CDK2 and σ-1 receptors.

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